molecular formula C16H18N8O B2602408 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1226455-02-2

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Cat. No. B2602408
CAS RN: 1226455-02-2
M. Wt: 338.375
InChI Key: JCMFANTUZGTDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a study reported the synthesis of a series of new potentially biologically active derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .


Molecular Structure Analysis

While specific structural data for the compound was not found, similar compounds have been analyzed . For example, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported . For instance, hydrazide reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form respective compounds .

Scientific Research Applications

Carcinogenic Heterocyclic Amines in Diet

Heterocyclic amines, such as those related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide, are found in cooked foods and have been studied for their carcinogenic potential. Research has focused on their presence in the human diet and potential health impacts. For example, studies have measured the amounts of carcinogenic heterocyclic amines in human urine, linking them to dietary exposure and suggesting continuous human exposure through food, which may have implications for cancer risk (Ushiyama et al., 1991; Wakabayashi et al., 1993).

Exposure to Insecticides and Pesticides

Research has also investigated the environmental exposure of children to organophosphorus and pyrethroid compounds, which are widely used insecticides. These studies are crucial for understanding the extent of exposure in the general population and the potential developmental neurotoxicity, especially in young children (Babina et al., 2012).

Metabolism and Biological Monitoring

The metabolism and biological monitoring of compounds similar to this compound have been studied to assess exposure to various chemicals, including insecticides like pirimicarb, and to understand their metabolic pathways in humans and rodents. These studies help in evaluating the safety and health risks associated with chemical exposure (Hardt et al., 1999).

Clinical Trials and Pharmacokinetics

Clinical trials and pharmacokinetic studies of novel compounds, including DNA-intercalating drugs and anti-tumor agents, are critical for developing new treatments. These studies involve assessing the drug's metabolism, toxicity, and efficacy in treating various cancers, thereby contributing to the advancement of cancer therapeutics (McCrystal et al., 1999; Schofield et al., 1999).

Dietary Assessment and Public Health

Studies on the intake of xenobiotics from food processing, including heterocyclic amines, provide valuable insights into dietary habits and their potential links to cancer. By assessing the intake of these compounds, researchers aim to understand better and mitigate the health risks associated with processed and cooked foods (Zapico et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions .

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect pathways related to these diseases.

Pharmacokinetics

Similar compounds have been reported to have high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may have a significant impact on the cellular processes of these pathogens.

Action Environment

Similar compounds have been reported to be stable under various conditions , suggesting that the compound may also exhibit stability under different environmental conditions.

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFANTUZGTDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.